Ethyl N,N-diethyloxamate
Overview
Description
Ethyl N,N-diethyloxamate is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as Ethyl diethyl oxamate .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(diethylamino)-2-oxoacetate . The InChIKey, which is a unique identifier for the compound, is VABKVSWGYZESTA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass of the compound are both 173.10519334 g/mol . The topological polar surface area is 46.6 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl oxamate groups, such as those in Ethyl N,N-diethyloxamate, are part of compounds with significant structural interest. They are composed of singly bonded amide and ester functionalities. The study by Martínez-Martínez et al. (2004) on diethyl piperazine-1,4-diyldioxalate, a compound containing the ethyl oxamate group, reveals that these groups are not planar and the carbonyl groups are almost perpendicular to each other. This structural feature forms infinite supramolecular tapes through C-H...O interactions, demonstrating the compound's potential in forming novel molecular architectures (Martínez-Martínez et al., 2004).
Polymer Science and Solar Cells
- In the field of polymer science, this compound derivatives have been explored for their utility in high-performance materials. For instance, a study on poly(3,4-alkylenedioxythiophene) for dye-sensitized solar cells (DSSCs) by Lee et al. (2009) showed that derivatives of this compound could be used to enhance the efficiency of solar cells. This enhancement is attributed to the effective surface area and good catalytic properties for the I3− reduction in DSSCs, indicating its potential in renewable energy technologies (Lee et al., 2009).
Chemical Synthesis
- The reactivity of this compound in chemical synthesis, particularly in the formation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, was explored by Mitsunobu and Yamada (1967). Their work demonstrates the compound's utility in organic synthesis, providing a method for producing esters in good yields, thereby emphasizing its significance in synthetic organic chemistry (Mitsunobu & Yamada, 1967).
Environmental Applications
- This compound and its derivatives have also been studied for environmental applications. Yin et al. (2018) investigated the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide), revealing how aerobic conditions facilitate the degradation of such compounds, with significant implications for environmental remediation and understanding the fate of persistent organic pollutants in nature (Yin et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl N,N-diethyloxamate is a chemical compound with the formula C8H15NO3
Mode of Action
Secondary amines react with diethyl oxalate forming oxamic ester, which is a liquid . This suggests that this compound might interact with its targets in a similar manner, leading to changes in their structure and function.
Properties
IUPAC Name |
ethyl 2-(diethylamino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABKVSWGYZESTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202457 | |
Record name | Ethyl N,N-diethyloxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-58-5 | |
Record name | Ethyl 2-(diethylamino)-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5411-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N,N-diethyloxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5411-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N,N-diethyloxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.